methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
Description
Methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a 4-methylbenzyl group at the 3-position and a methyl propanoate ester at the 6-position. The 7-oxo group on the pyrimidine ring contributes to its electron-deficient character, making it reactive in nucleophilic substitution or thionation reactions . This scaffold is structurally analogous to purine derivatives, with the triazole ring enhancing metabolic stability compared to traditional pyrimidines. For instance, methyl substituents at the 4-position of related triazolopyrimidines have been shown to facilitate thionation at the 7-position under specific conditions , suggesting similar reactivity for this compound.
Properties
IUPAC Name |
methyl 2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)8-21-14-13(18-19-21)15(22)20(9-17-14)11(2)16(23)24-3/h4-7,9,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJZZUSLYCVAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within certain cell types.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDKs. CDKs are responsible for phosphorylation of key components for cell proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby affecting the growth of cells.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties. These properties can influence the bioavailability of the compound, which is crucial for its efficacy.
Biological Activity
Methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities and therapeutic applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure
The compound’s structure features a triazolopyrimidine core, which is characterized by a fused triazole and pyrimidine ring system. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazolopyrimidine Core : This step generally begins with the cyclization of appropriate precursors using hydrazines or nitriles under acidic or basic conditions.
- Functionalization : The core is then functionalized by introducing the 4-methylbenzyl group through nucleophilic substitution reactions.
- Acylation : Finally, acylation with propanoic anhydride or similar reagents leads to the formation of the desired ester.
Anticancer Properties
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival.
Antiviral Activity
Triazolopyrimidines have demonstrated antiviral properties by acting as inhibitors of viral replication. The incorporation of the triazole moiety enhances interaction with viral proteins, making these compounds potential candidates for antiviral drug development.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, particularly kinases. This inhibition can lead to altered cellular signaling pathways and has implications for treating diseases such as cancer and inflammatory disorders.
Summary of Biological Activities
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of triazolopyrimidine derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. This compound was found to exhibit potent activity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.
Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited specific kinases associated with tumor growth. The study highlighted its potential as a lead compound for developing targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anti-cancer properties . Studies have shown that derivatives of triazolopyrimidines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with cell growth.
Case Study: Anti-Cancer Activity
A study evaluated several triazolopyrimidine derivatives against MCF-7 breast cancer cells. The results indicated that specific modifications in the structure enhanced the potency of these compounds, leading to a significant reduction in cell viability at concentrations as low as 5 µM.
Enzyme Inhibition
Methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate has been explored for its potential as an enzyme inhibitor , particularly targeting kinases involved in cellular signaling pathways.
Case Study: Kinase Inhibition
Research demonstrated that certain derivatives effectively inhibited EGFR (Epidermal Growth Factor Receptor) kinase activity, showing IC50 values ranging from 10 to 50 nM. This suggests a promising avenue for developing targeted cancer therapies.
Antimicrobial Activity
The compound's structural features indicate potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains.
Case Study: Antimicrobial Testing
In vitro tests revealed that the compound showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating its potential as a lead compound for antibiotic development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Anticancer Effects : Induces apoptosis and inhibits proliferation in various cancer cell lines.
- Antimicrobial Properties : Effective against certain bacterial strains, suggesting further exploration for antibiotic applications.
Chemical Reactions Analysis
Esterification and Hydrolysis
The methyl propanoate group is introduced via esterification of the corresponding propanoic acid:
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Esterification : Propanoic acid derivatives react with methanol in the presence of H₂SO₄ or thionyl chloride to form the ester .
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Hydrolysis : Basic conditions (e.g., NaOH) cleave the ester to regenerate the carboxylic acid .
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl propanoate | |
| Saponification | NaOH, H₂O, reflux | Sodium propanoate salt |
Functionalization of the Triazole Ring
The triazole ring undergoes electrophilic substitution or alkylation:
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Acylation : Reacts with acetyl chloride or chloroacetyl chloride to form 2-acetyl or 2-chloromethyl derivatives (e.g., 71–78% yields) .
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Oxidation : The 4-methylbenzyl group can be oxidized to a carboxylic acid under strong oxidizers like KMnO₄ .
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, reflux | 2-Acetyl derivative | 71% | |
| Oxidation | KMnO₄, H₂O, heat | 4-Carboxybenzyl derivative | N/A |
Nucleophilic Substitution on the Pyrimidine Ring
Electron-deficient positions on the pyrimidine ring allow nucleophilic attacks:
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Halogenation : Chlorination at position 4 using POCl₃ or PCl₅ .
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Amination : Reaction with ammonia or amines at elevated temperatures .
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 4-Chloro derivative | |
| Amination | NH₃, EtOH, 100°C | 4-Amino derivative |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aryl or heteroaryl groups:
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Suzuki Coupling : Requires boronic acids and aryl halides (e.g., 4-iodophenyl groups) .
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Buchwald-Hartwig Amination : Introduces amines at halogenated positions .
| Reaction | Catalysts/Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate are best understood through comparison with three analogous compounds (Table 1):
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Inferred molecular formula based on structural analysis.
Substituent Effects on Reactivity and Stability
- 4-Methylbenzyl vs. 4-Chlorobenzyl : The target compound’s 4-methylbenzyl group introduces steric bulk and electron-donating effects compared to the electron-withdrawing 4-chlorobenzyl group in the acetate analog . This difference may alter binding affinities in biological systems or solubility in organic solvents.
- Thionation Reactivity : The 4-methyl substituent in 8-azatheophylline promotes thionation at the 7-position under treatment with P₄S₁₀ in pyridine . By analogy, the 4-methylbenzyl group in the target compound may similarly stabilize intermediates during thionation, though steric hindrance from the benzyl group could slow reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
